1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL
Description
1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups. This compound is part of the steroid family and is known for its significant biological activity.
Properties
IUPAC Name |
10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKQXZFZOIQFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-83-8 | |
| Record name | NSC118175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The starting materials are often simpler steroidal compounds, which undergo a series of chemical transformations to yield the final product. Key reagents used in these reactions include strong acids or bases, oxidizing agents, and methylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes multiple methyl groups and a cyclopentaphenanthrene framework. This structure contributes to its biological activity and interaction with various molecular targets.
Molecular Formula
- Formula: C19H30O2
- Molecular Weight: 290.44 g/mol
Structural Features
- The presence of hydroxyl groups enhances its solubility and interaction with biological systems.
Cancer Treatment
Recent patents have highlighted the use of 1,9A,11A-Trimethyl-Hexadecahydro-1H-Cyclopenta[A]Phenanthrene-1,7-Diol in developing novel cancer therapies. The compound exhibits properties that may inhibit the proliferation of cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study outlined in patent EP4085919A2 describes the compound's efficacy in reducing the growth of various cancer cell lines, including:
- Neuroblastoma
- Endometrial Cancer
- Esophageal Neoplasms
The research indicates that the compound can be used as an inhibitor targeting specific pathways involved in cancer cell proliferation .
Neuroprotective Effects
Research suggests that compounds with similar structural features may have neuroprotective properties. The hydroxyl groups present in this compound could play a role in modulating GABAergic activity, which is crucial for maintaining neuronal health.
Potential Mechanism of Action
The compound may interact with GABA receptors, leading to neuroprotective effects against neurodegenerative diseases .
Drug Development and Formulation
The compound's unique chemical structure makes it a candidate for further modification and optimization in drug development. Its ability to form stable complexes with various biological targets can be exploited to enhance drug delivery systems.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
5alpha-androstane-3beta,17alpha-diol: Another steroidal compound with similar structural features and biological activity.
17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane: A related compound with modifications that alter its biological properties.
Uniqueness: 1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Chemical Structure and Properties
1,9A,11A-Trimethyl-Hexadehydro-1H-Cyclopenta[A]Phenanthrene-1,7-Diol is a polycyclic compound that belongs to a class of steroids and terpenoids. Its structure includes multiple fused rings that contribute to its biological activity. The presence of hydroxyl groups (-OH) in its structure suggests potential interactions with biological systems, particularly in relation to receptor binding and enzyme activity.
Biological Activity
The biological activity of compounds in this structural category often includes:
- Antioxidant Properties : Many polycyclic compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Hormonal Activity : Compounds similar to steroids can interact with hormone receptors, potentially influencing hormonal pathways and metabolic processes.
- Cytotoxic Effects : Some derivatives have been studied for their cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology.
Research Findings
Research into similar compounds has shown varying degrees of biological activity:
- Anticancer Activity : Studies have indicated that certain cyclopenta[a]phenanthrene derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
- Neuroprotective Effects : Research has suggested that certain hydroxylated polycyclic compounds may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antioxidant | Journal of Medicinal Chemistry |
| Compound B | Cytotoxicity against leukemia cells | Cancer Research Journal |
| Compound C | Anti-inflammatory effects | Journal of Inflammation Research |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,9A,11A-trimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-diol, and what challenges arise in its stereochemical control?
- Answer : Synthesis of this polycyclic compound requires careful stereochemical management. A retrosynthetic approach using Diels-Alder reactions or cyclopropane ring-opening strategies may be employed, with catalytic hydrogenation to stabilize fused rings. Challenges include regioselectivity in methyl group placement and maintaining conformational rigidity during cyclization. Use chiral auxiliaries or asymmetric catalysis to address stereochemical drift . Purification via column chromatography (silica gel, gradient elution) and characterization by / NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How can researchers characterize the physical and chemical properties of this compound given limited available data?
- Answer : Key properties (e.g., solubility, log P, melting point) are not reported in reliable sources . To address this:
- Solubility : Conduct sequential solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM).
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Hydrophobicity : Calculate log P via HPLC retention time comparison with reference standards .
Document findings rigorously to fill data gaps .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Due to undefined toxicity (e.g., acute toxicity, carcinogenicity ), assume high hazard potential:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for aerosol prevention .
- Exposure Control : Implement engineering controls (local exhaust ventilation) and monitor air quality with portable gas detectors.
- Waste Disposal : Treat as hazardous waste; neutralize via incineration or hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the stability data of this compound?
- Answer : Conflicting stability reports (e.g., thermal decomposition pathways ) can be addressed via:
- Molecular Dynamics (MD) Simulations : Model thermal stress (e.g., 300–500 K) to predict decomposition products.
- DFT Calculations : Analyze bond dissociation energies (BDEs) to identify weak points in the structure.
- In Situ Spectroscopy : Pair computational predictions with real-time FTIR or Raman spectroscopy during controlled heating .
Q. What advanced catalytic systems could improve the efficiency of its functionalization (e.g., hydroxyl group derivatization)?
- Answer : Target C-1 and C-7 hydroxyl groups for regioselective modification:
- Enzyme Catalysis : Use lipases or esterases for acylation under mild conditions.
- Organometallic Catalysts : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.
- Photoredox Catalysis : Explore visible-light-driven oxidation/reduction to access reactive intermediates . Validate outcomes via - COSY NMR and X-ray crystallography.
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in biological systems?
- Answer : Use isotope labeling (e.g., at methyl groups) and in vitro assays:
- Hepatic Microsomes : Incubate with NADPH to simulate Phase I metabolism; analyze metabolites via LC-MS/MS.
- CYP450 Inhibition Assays : Identify metabolizing enzymes using recombinant isoforms (e.g., CYP3A4).
- Molecular Docking : Predict binding affinities to metabolic enzymes (e.g., cytochrome P450) using AutoDock Vina .
Data Contradiction and Validation
Q. What strategies are recommended to address discrepancies in reported synthetic yields?
- Answer : Yield inconsistencies may stem from impurities or unoptimized conditions. Mitigate via:
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity).
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
- Cross-Lab Validation : Replicate syntheses in independent labs using standardized protocols .
Q. How should researchers validate the absence of reported carcinogenicity data?
- Answer : Conduct tiered toxicology studies:
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate carcinogenic potential.
- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100.
- Chronic Toxicity Studies : Perform rodent bioassays (OECD 451) over 18–24 months, histopathology included .
Methodological Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
